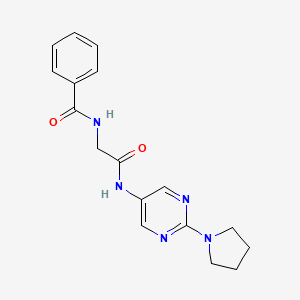

N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-[(2-pyrrolidin-1-ylpyrimidin-5-yl)amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c23-15(12-18-16(24)13-6-2-1-3-7-13)21-14-10-19-17(20-11-14)22-8-4-5-9-22/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,18,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUROMQVZQZJWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the pyrimidinyl group and the benzamide moiety. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Addition: Addition reactions can be facilitated by reagents like Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug discovery. It may interact with various biological targets, leading to the development of new therapeutic agents.

Medicine: In medicine, this compound could be explored for its potential therapeutic effects. Its ability to modulate biological pathways may make it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, this compound may find applications in the development of new materials, catalysts, and chemical processes. Its unique properties can be harnessed to improve existing products or create new ones.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and benzamide moiety may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs from Patent Literature ()

Several benzamide derivatives with analogous scaffolds but varying substituents have been reported for therapeutic applications (e.g., cancer, viral infections). Key examples include:

Key Structural Differences:

- Heterocyclic Substituents : The target compound’s pyrrolidin-1-yl group contrasts with thienylmethylthio (Compound 15) or thiazolylmethylthio (Compound 45) moieties. Pyrrolidine may enhance solubility compared to sulfur-containing groups.

- Electronic Effects : The electron-rich pyrrolidine ring in the target compound could influence binding affinity compared to electron-withdrawing groups (e.g., nitro in Compound 20 ).

Functional Analogs from WHO Data ()

Filapixant (3-{[(2R)-4-methylmorpholin-2-yl]methoxy}-5-(5-methyl-1,3-thiazol-2-yl)-N-{(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl}benzamide) is a purinoreceptor antagonist. While structurally distinct, it shares:

- A benzamide backbone .

- A pyrimidine substituent (trifluoromethylpyrimidinyl in filapixant vs. pyrrolidinylpyrimidinyl in the target compound).

- Heterocyclic moieties (thiazole in filapixant vs. pyrrolidine in the target compound).

Functional Implications: Filapixant’s activity as a purinoreceptor antagonist highlights the benzamide scaffold’s versatility in targeting diverse receptors. The target compound’s pyrrolidine group may modulate selectivity compared to filapixant’s morpholine and thiazole groups .

Research Findings and Data Gaps

Available Data on Analogous Compounds

- Anticancer Activity : Thienylmethylthio-substituted benzamides (e.g., Compound 15) show preclinical efficacy in cancer models, likely via kinase inhibition .

- Receptor Targeting: Filapixant’s success as a purinoreceptor antagonist underscores the scaffold’s relevance in immunomodulation .

Unanswered Questions About the Target Compound

- Biological Targets: No direct data exist on its mechanism of action.

- ADME Properties : The impact of pyrrolidine on solubility, bioavailability, and half-life remains uncharacterized.

Biological Activity

N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including research findings, case studies, and relevant data tables.

Structure

The compound can be represented as follows:

This structure features a pyrrolidine ring, a pyrimidine moiety, and an amide functional group, which are critical for its biological interactions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 297.35 g/mol |

| Solubility | Soluble in DMSO and DMF |

| LogP | 1.5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidinyl derivatives. For instance, compounds similar to N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide have shown significant activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

| Compound | MIC (μg/mL) | Control (Isoniazid) |

|---|---|---|

| N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide | 6.25 | 0.25 |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 3.125 | 0.25 |

These results indicate that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus compared to Escherichia coli .

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of nucleic acid metabolism. The presence of the pyrrolidine and pyrimidine rings is believed to enhance binding affinity to bacterial targets.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted using various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells.

IC50 Values

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 15.0 |

These findings suggest that N-(2-oxo-2-((2-(pyrrolidin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide may serve as a lead compound for developing new anticancer agents .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited growth but also reduced biofilm formation significantly.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on a panel of human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with notable effects seen in breast and cervical cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.